molecular formula C22H22BrO2P B1585613 Methyl 2-(triphenylphosphoranyl)propanoate CAS No. 2689-62-5

Methyl 2-(triphenylphosphoranyl)propanoate

Cat. No.: B1585613
CAS No.: 2689-62-5
M. Wt: 429.3 g/mol
InChI Key: KEVZIELRABBJEP-UHFFFAOYSA-M
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Description

Methyl 2-(triphenylphosphoranyl)propanoate is an organophosphorus compound with the molecular formula C22H23O2P. It is known for its role as a ligand in various catalytic processes. The compound features a triphenylphosphoranyl group attached to a propanoate ester, making it a versatile reagent in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(triphenylphosphoranyl)propanoate can be synthesized through the reaction of triphenylphosphine with methyl 2-bromopropanoate. The reaction typically occurs in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(triphenylphosphoranyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Methyl 2-(triphenylphosphoranyl)propanoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of methyl 2-(triphenylphosphoranyl)propanoate involves its role as a ligand, where it coordinates with metal centers in catalytic processes. The triphenylphosphoranyl group stabilizes the metal-ligand complex, facilitating various chemical transformations. The ester group can also participate in reactions, providing additional functionality .

Comparison with Similar Compounds

  • Methyltriphenylphosphonium bromide
  • Ethyltriphenylphosphonium bromide
  • Triphenylphosphine oxide

Comparison: Methyl 2-(triphenylphosphoranyl)propanoate is unique due to its ester functionality, which allows it to participate in a broader range of reactions compared to similar compounds like methyltriphenylphosphonium bromide and triphenylphosphine oxide. This versatility makes it a valuable reagent in organic synthesis and catalysis .

Properties

CAS No.

2689-62-5

Molecular Formula

C22H22BrO2P

Molecular Weight

429.3 g/mol

IUPAC Name

(1-methoxy-1-oxopropan-2-yl)-triphenylphosphanium;bromide

InChI

InChI=1S/C22H22O2P.BrH/c1-18(22(23)24-2)25(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h3-18H,1-2H3;1H/q+1;/p-1

InChI Key

KEVZIELRABBJEP-UHFFFAOYSA-M

SMILES

CC(C(=O)OC)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C(=O)OC)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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